molecular formula C14H17BFNO3 B2722801 4-Fluoro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole CAS No. 1449599-15-8

4-Fluoro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole

Cat. No.: B2722801
CAS No.: 1449599-15-8
M. Wt: 277.1
InChI Key: CZMCPWSXFGEFJE-UHFFFAOYSA-N
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Description

4-Fluoro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring system substituted with fluorine and methyl groups, as well as a boronic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzoxazole precursor under palladium-catalyzed conditions. The reaction conditions usually require a base, such as potassium carbonate, and a solvent like toluene or water.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to enhance efficiency and yield. The use of automated systems for the precise control of reaction parameters, such as temperature and pressure, is also common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The benzoxazole ring can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to convert the fluorine atom to a hydrogen atom.

  • Substitution: The boronic acid derivative can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as amines and alcohols, along with catalysts like palladium, are typically employed.

Major Products Formed:

  • Oxidation: Formation of oxo derivatives of the benzoxazole ring.

  • Reduction: Production of the corresponding hydroxyl derivative.

  • Substitution: Formation of various substituted benzoxazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic acid derivative is particularly useful in cross-coupling reactions, which are essential for constructing carbon-carbon and carbon-heteroatom bonds.

Biology: In biological research, 4-Fluoro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole can be employed as a fluorescent probe or a molecular tag for studying biological processes. Its fluorescence properties make it suitable for imaging and tracking cellular components.

Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to undergo various chemical reactions allows for the creation of diverse drug candidates that can be tested for therapeutic efficacy.

Industry: In the industrial sector, this compound can be used as an intermediate in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it valuable for enhancing the performance and durability of these materials.

Mechanism of Action

The mechanism by which 4-Fluoro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole exerts its effects depends on its specific application. For example, in cross-coupling reactions, the boronic acid derivative acts as a nucleophile, reacting with electrophilic partners to form new bonds. The molecular targets and pathways involved are determined by the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 2-Fluoro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

  • 2-(3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

Uniqueness: 4-Fluoro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole stands out due to its unique combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it a valuable tool in both research and industrial applications.

Properties

IUPAC Name

4-fluoro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BFNO3/c1-8-17-12-10(16)6-9(7-11(12)18-8)15-19-13(2,3)14(4,5)20-15/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMCPWSXFGEFJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)F)N=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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